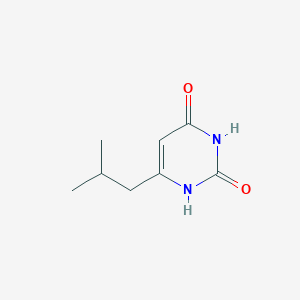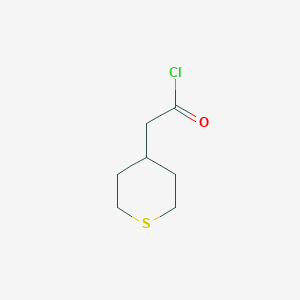![molecular formula C5H3N3OS B15222338 Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo ring fused with a thiadiazole ring and an aldehyde functional group at the 5-position. The presence of these functional groups imparts unique chemical properties and biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with various 2-bromoacetophenones to form intermediate compounds, which are then subjected to formylation reactions to introduce the aldehyde functional group at the C-4 position . Another method involves the Vilsmeier-Haack reaction, where the formyl group is introduced onto the substituted arylimidazo[2,1-b][1,3,4]thiadiazole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of imidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid.
Reduction: Formation of imidazo[2,1-b][1,3,4]thiadiazole-5-methanol.
Substitution: Formation of various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Molecular docking studies have shown that the compound can bind to DNA and proteins, thereby interfering with their normal functions .
Comparación Con Compuestos Similares
Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[2,1-b]thiazole: Exhibits a range of biological activities including antifungal and antitubercular properties.
Benzimidazole derivatives: These compounds are known for their broad-spectrum antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C5H3N3OS |
|---|---|
Peso molecular |
153.16 g/mol |
Nombre IUPAC |
imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3N3OS/c9-2-4-1-6-5-8(4)7-3-10-5/h1-3H |
Clave InChI |
XJHJAGVIFJHACL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=N1)SC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















